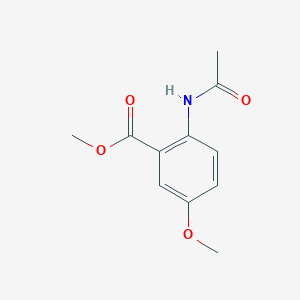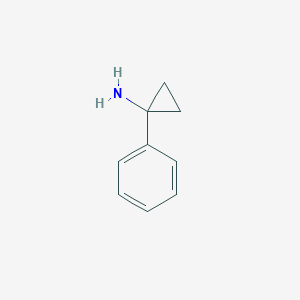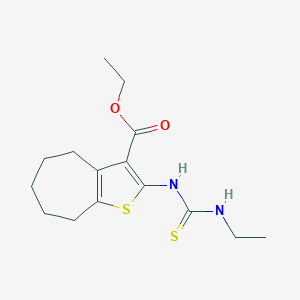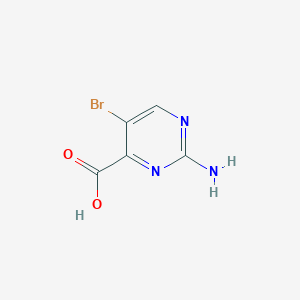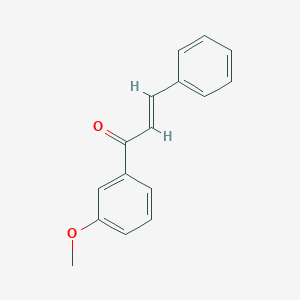
6-Hydroxybenzothiazol
Übersicht
Beschreibung
6-Hydroxybenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is a compound with the CAS Number: 13599-84-3 and has a molecular weight of 152.2 .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 6-Hydroxybenzothiazole, has been extensively studied . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve different catalytic pathways . The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported .Molecular Structure Analysis
The molecular formula of 6-Hydroxybenzothiazole is C7H5NOS . It is a solid substance at 20 degrees Celsius . The structure includes a benzene fused to a thiazole ring .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The reaction followed a radical mechanism via diaryl disulfide intermediate .Physical and Chemical Properties Analysis
6-Hydroxybenzothiazole has a density of 1.4±0.1 g/cm3, a boiling point of 311.6±15.0 °C at 760 mmHg, and a melting point of 187 °C . .Wissenschaftliche Forschungsanwendungen
Nachweis von Cu2+-Ionen
Derivate von 6-Hydroxybenzothiazol können zum intrazellulären Nachweis von Cu2+-Ionen verwendet werden . Ein Derivat, bekannt als HBT 2, wurde synthetisiert und zum Nachweis von Cu2+/Cu+-Ionen mit Nachweisgrenzen von nur 250 nM bzw. 69 nM verwendet .
Antikrebsanwendungen
Das gleiche Derivat, HBT 2, wurde auch verwendet, um seine Antikrebsaktivität an verschiedenen Krebszelllinien wie MG63 und HeLa sowie an normalen Zelllinien wie L929 zu untersuchen .
Antifälschung-Anwendungen
HBT 2 wurde erfolgreich eingesetzt, um Sicherheitslabel für Antifälschungsanwendungen zu entwickeln .
Chemosensoren für Kationen und Anionen
Derivate auf Basis von Hydroxyphenylbenzothiazol (HBT) werden in der supramolekularen Chemie als Chemosensoren für Kationen und Anionen eingesetzt
Wirkmechanismus
Target of Action
6-Hydroxybenzothiazole is a versatile compound with a wide range of biological activities. It has been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
For example, in the case of antibacterial activity, the compound inhibits the function of key enzymes, thereby disrupting essential biochemical processes in the bacteria .
Biochemical Pathways
6-Hydroxybenzothiazole affects several biochemical pathways. For instance, it has been implicated in the sclerotization/tanning pathways in certain organisms . The compound is also involved in the synthesis of firefly luciferin, a molecule that emits light in the presence of the enzyme luciferase . The reaction of 2-cyano-6-hydroxybenzothiazole with d-cysteine is the final step of this synthesis .
Result of Action
The molecular and cellular effects of 6-Hydroxybenzothiazole’s action depend on its specific targets and the biochemical pathways it affects. For example, in its role as an antibacterial agent, the compound disrupts essential enzymatic processes, leading to the death of the bacteria . When involved in the synthesis of firefly luciferin, the compound contributes to the production of light .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-Hydroxybenzothiazole were not found in the search results, the synthesis of 2-arylbenzothiazoles, including 6-Hydroxybenzothiazole, is a current area of research . The development of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects has been reported .
Biochemische Analyse
Biochemical Properties
6-Hydroxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin. It interacts with enzymes such as luciferase, which catalyzes the oxidation of luciferin, resulting in bioluminescence . Additionally, 6-Hydroxybenzothiazole has been identified as a potential inhibitor of enzymes like Dyrk1A and α-synuclein aggregation, which are implicated in neurodegenerative diseases . These interactions highlight the compound’s versatility in modulating various biochemical pathways.
Cellular Effects
6-Hydroxybenzothiazole exerts significant effects on cellular processes. It has been shown to protect neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, suggesting its neuroprotective properties . Furthermore, it influences cell signaling pathways by inhibiting the phosphorylation of SF3B1 in HeLa cells, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 6-Hydroxybenzothiazole exerts its effects through various mechanisms. It binds to and inhibits the activity of Dyrk1A, a kinase involved in the phosphorylation of several substrates, including SF3B1 . Additionally, it inhibits the aggregation of α-synuclein, a protein associated with Parkinson’s disease . These interactions result in the modulation of gene expression and cellular signaling pathways, contributing to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxybenzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Hydroxybenzothiazole can inhibit UV-induced lipid peroxidation, suggesting its potential as a photoprotective agent . Its degradation under UV light may limit its effectiveness over extended periods.
Dosage Effects in Animal Models
The effects of 6-Hydroxybenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity . Studies have demonstrated that the compound can protect against neurodegeneration in animal models of Parkinson’s disease, with specific dosages required to achieve optimal therapeutic effects . Excessive doses may result in adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
6-Hydroxybenzothiazole is involved in several metabolic pathways, particularly in the biosynthesis of firefly luciferin. The compound undergoes decarboxylation and interacts with cysteine and benzoquinone to form luciferin . This metabolic pathway is crucial for the bioluminescence observed in fireflies and other bioluminescent organisms. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Hydroxybenzothiazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Hydroxybenzothiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and biochemical pathways.
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIXCOYEOIFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159613 | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-84-3 | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


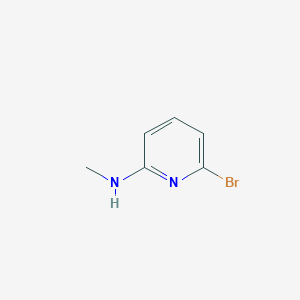
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
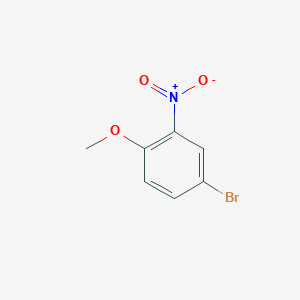
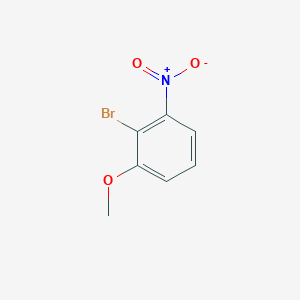

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
